molecular formula C13H17N3O5 B14428465 1-Acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone CAS No. 81587-29-3

1-Acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone

Cat. No.: B14428465
CAS No.: 81587-29-3
M. Wt: 295.29 g/mol
InChI Key: XXSHHZOEBZURHS-UHFFFAOYSA-N
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Description

1-Acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone is a heterocyclic compound belonging to the imidazopyrimidine class. These compounds are structural analogs of purine bases such as adenine and guanine, and have been evaluated for various biological activities .

Chemical Reactions Analysis

1-Acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

1-Acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone can be compared with other imidazopyrimidine derivatives such as:

These comparisons highlight the unique features of this compound, such as its specific substituents and resulting biological activities.

Properties

CAS No.

81587-29-3

Molecular Formula

C13H17N3O5

Molecular Weight

295.29 g/mol

IUPAC Name

1-acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone

InChI

InChI=1S/C13H17N3O5/c1-5-13(6-2)9(19)15(7(3)17)12(4)8(18)14-11(21)16(12)10(13)20/h5-6H2,1-4H3,(H,14,18,21)

InChI Key

XXSHHZOEBZURHS-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)N2C(=O)NC(=O)C2(N(C1=O)C(=O)C)C)CC

Origin of Product

United States

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